4-Trifluoromethyl-N-methyl-benzenepropanamine
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Overview
Description
4-Trifluoromethyl-N-methyl-benzenepropanamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as copper-catalyzed cycloaddition reactions . The reaction conditions often require mild temperatures and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethyl-N-methyl-benzenepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, and antimony trifluoride for converting trifluoromethyl ethers and aromatics . Reaction conditions often involve controlled temperatures and the use of specific solvents to achieve desired products.
Major Products Formed
The major products formed from these reactions include various trifluoromethylated derivatives, which can exhibit unique chemical and biological properties .
Scientific Research Applications
4-Trifluoromethyl-N-methyl-benzenepropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Trifluoromethyl-N-methyl-benzenepropanamine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects . The pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Efavirenz: An HIV reverse transcriptase inhibitor containing a trifluoromethyl group.
Uniqueness
4-Trifluoromethyl-N-methyl-benzenepropanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14F3N |
---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-methyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-15-8-2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7,15H,2-3,8H2,1H3 |
InChI Key |
LYDDZDHYYQPMFI-UHFFFAOYSA-N |
SMILES |
CNCCCC1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CNCCCC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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